Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate
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Overview
Description
Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by a pyrazole ring substituted with a cyclopropyl group, a methyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-cyclopropyl-1-methyl-1H-pyrazol-5-ylmethanol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pyrazole ring structure allows it to bind to various molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol: This compound is structurally similar but lacks the ester group, making it less reactive in certain chemical reactions.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate is unique due to its ester functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-8(6-10(13)14-2)5-9(11-12)7-3-4-7/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVJGDOPAUYSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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